2-Propylazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. . This compound, with a propyl group attached to the azulene core, inherits many of the parent compound’s properties while exhibiting distinct characteristics that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Propylazulene typically involves the reaction of azulene with propyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where azulene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction proceeds under controlled temperatures to ensure the selective formation of the 2-propyl derivative.
Industrial production methods often involve continuous processes to maximize yield and purity. For instance, the use of continuous steam distillation and extraction techniques can enhance the efficiency of the synthesis . Additionally, the reaction conditions, such as temperature and solvent choice, are optimized to achieve high selectivity and minimize by-products.
Analyse Chemischer Reaktionen
2-Propylazulene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while hydrogenation produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Propylazulene has found applications in various scientific fields:
Wirkmechanismus
The mechanism by which 2-Propylazulene exerts its effects is primarily through interactions with biological pathways. For instance, its anti-inflammatory action involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation . Additionally, the compound’s unique structure allows it to interact with various molecular targets, influencing pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Propylazulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share the azulene core, their substituents confer different properties:
Guaiazulene: Known for its use in cosmetics and pharmaceuticals, guaiazulene has a methyl and isopropyl group attached to the azulene core.
Chamazulene: Found in chamomile oil, chamazulene has a methyl and ethyl group, and is known for its anti-inflammatory properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
741707-34-6 |
---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-propylazulene |
InChI |
InChI=1S/C13H14/c1-2-6-11-9-12-7-4-3-5-8-13(12)10-11/h3-5,7-10H,2,6H2,1H3 |
InChI-Schlüssel |
JHCNRTNFCGWTLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=CC=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.